Elexacaftor Pharmacophore Overlap
The 1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl moiety present in the target compound is identical to the core sulfonamide pharmacophore found in the FDA-approved CFTR modulator Elexacaftor (VX-445) [1]. This exact substructure match is not found in generic THIQ sulfonamides such as 2-tosyl-1,2,3,4-tetrahydroisoquinoline, providing a clear structural differentiation. The target compound therefore serves as a direct chemical biology probe for deconvoluting the contribution of this specific sulfonamide moiety to Elexacaftor's activity, a utility not offered by other commercially available THIQ building blocks.
| Evidence Dimension | 2D Substructure Fingerprint Similarity to Elexacaftor Sulfonamide Moiety |
|---|---|
| Target Compound Data | 100% identical 1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl group |
| Comparator Or Baseline | 2-Tosyl-1,2,3,4-tetrahydroisoquinoline: 0% substructure match for the 1,3-dimethylpyrazole sulfonamide |
| Quantified Difference | Absolute presence vs. absence of the clinically relevant pharmacophore |
| Conditions | Comparative chemical structure analysis based on InChI and SMILES strings |
Why This Matters
For researchers conducting structure-activity relationship (SAR) studies on Elexacaftor or developing CFTR-targeted therapies, this compound offers a targeted fragment-based tool that generic alternatives cannot replicate.
- [1] Elexacaftor (VX-445) chemical structure documentation. ChemWhat Database, CAS 2216712-66-0. The structure contains an N-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl) group. View Source
